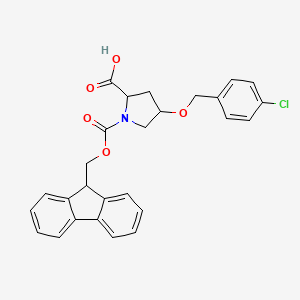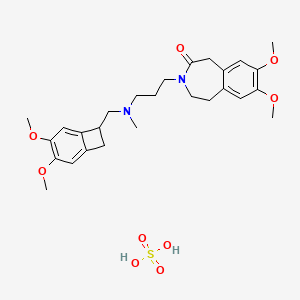
(4R)-1-Fmoc-4-(4-chlorobenzyloxy)-L-proline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4R)-1-Fmoc-4-(4-chlorobenzyloxy)-L-proline is a synthetic compound used in various scientific research applications It is a derivative of L-proline, an amino acid, and features a fluoromethoxycarbonyl (Fmoc) protecting group along with a 4-chlorobenzyloxy substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4R)-1-Fmoc-4-(4-chlorobenzyloxy)-L-proline typically involves multiple steps. One common method starts with the protection of the amino group of L-proline using the Fmoc group. This is followed by the introduction of the 4-chlorobenzyloxy substituent through a nucleophilic substitution reaction. The reaction conditions often involve the use of organic solvents such as dichloromethane and bases like triethylamine to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing automated synthesis equipment and rigorous quality control measures to ensure consistency.
Chemical Reactions Analysis
Types of Reactions
(4R)-1-Fmoc-4-(4-chlorobenzyloxy)-L-proline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the chlorobenzyloxy group.
Substitution: Nucleophilic substitution reactions are common, particularly for modifying the Fmoc group or the chlorobenzyloxy substituent.
Common Reagents and Conditions
Common reagents used in reactions involving this compound include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and bases like sodium hydride for substitution reactions. The reactions are typically carried out in organic solvents under controlled temperatures to ensure optimal yields.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted proline derivatives.
Scientific Research Applications
(4R)-1-Fmoc-4-(4-chlorobenzyloxy)-L-proline has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in peptide synthesis.
Biology: The compound is used in studies involving protein-protein interactions and enzyme mechanisms.
Medicine: Research into potential therapeutic applications, such as drug development, often involves this compound.
Industry: It is used in the production of specialized chemicals and materials.
Mechanism of Action
The mechanism of action of (4R)-1-Fmoc-4-(4-chlorobenzyloxy)-L-proline involves its interaction with specific molecular targets. The Fmoc group protects the amino group, allowing selective reactions at other sites. The chlorobenzyloxy group can participate in various interactions, influencing the compound’s reactivity and binding properties. These interactions are crucial in its applications in peptide synthesis and other chemical processes.
Comparison with Similar Compounds
Similar Compounds
(4R)-1-Fmoc-4-hydroxy-L-proline: Similar structure but with a hydroxy group instead of a chlorobenzyloxy group.
(4R)-1-Fmoc-4-methoxy-L-proline: Features a methoxy group instead of a chlorobenzyloxy group.
(4R)-1-Fmoc-4-phenoxy-L-proline: Contains a phenoxy group in place of the chlorobenzyloxy group.
Uniqueness
(4R)-1-Fmoc-4-(4-chlorobenzyloxy)-L-proline is unique due to the presence of the chlorobenzyloxy group, which imparts distinct chemical properties and reactivity. This makes it particularly useful in specific synthetic applications where other similar compounds may not be as effective.
Properties
Molecular Formula |
C27H24ClNO5 |
|---|---|
Molecular Weight |
477.9 g/mol |
IUPAC Name |
4-[(4-chlorophenyl)methoxy]-1-(9H-fluoren-9-ylmethoxycarbonyl)pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C27H24ClNO5/c28-18-11-9-17(10-12-18)15-33-19-13-25(26(30)31)29(14-19)27(32)34-16-24-22-7-3-1-5-20(22)21-6-2-4-8-23(21)24/h1-12,19,24-25H,13-16H2,(H,30,31) |
InChI Key |
MFCXOTVODXNETA-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN(C1C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)OCC5=CC=C(C=C5)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[[4-[2-[[5-[8-[[5-(6-Aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-2,4-dioxo-1,4a,5,5a,6,7,8,9,9a,10a-decahydropyrimido[4,5-b]quinolin-10-yl]-2,3,4-trihydroxypentoxy]-hydroxyphosphoryl]oxypropanoylamino]-4-carboxybutanoyl]amino]pentanedioic acid](/img/structure/B12302422.png)

![1-[(E)-(3-methoxyphenyl)methylideneamino]oxy-3-[4-(2-methoxyphenyl)piperazin-1-yl]propan-2-ol](/img/structure/B12302431.png)
![5,5,14-Trimethyl-9-methylidenetetracyclo[11.2.1.01,10.04,8]hexadecane-3,4,6,14,16-pentol](/img/structure/B12302437.png)




![2-[4,5-Dihydroxy-2-[[3-hydroxy-6-methoxy-7,9,13-trimethyl-6-(3-methylbutyl)-5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosan-16-yl]oxy]-6-(hydroxymethyl)oxan-3-yl]oxy-6-methyloxane-3,4,5-triol](/img/structure/B12302483.png)
![D-Glucitol,1,5-anhydro-1-C-[4-chloro-3-[(4-methoxyphenyl)methyl]phenyl]-,tetraacetate, (1S)-](/img/structure/B12302492.png)
![(E)-4-[14-hydroxy-8,23,23-trimethyl-5-(3-methylbut-2-enyl)-16,20-dioxo-11-prop-1-en-2-yl-3,7,22-trioxaheptacyclo[17.4.1.18,12.02,17.02,21.04,15.06,13]pentacosa-4(15),5,13,17-tetraen-21-yl]-2-methylbut-2-enoic acid](/img/structure/B12302495.png)
![2H-10,4a-(Epoxymethano)phenanthren-12-one, 1,3,4,9,10,10a-hexahydro-5,6,8-trihydroxy-9-methoxy-1,1-dimethyl-7-(1-methylethyl)-, [4aR-(4aalpha,9beta,10alpha,10abeta)]-](/img/structure/B12302497.png)


